![molecular formula C19H15NO4 B14000925 N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide CAS No. 6629-20-5](/img/structure/B14000925.png)
N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring system with hydroxy and acetamide functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with acetamide under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
- Acetamide, 2,2-dichloro-N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)
- Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-
Uniqueness
What sets ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
6629-20-5 |
|---|---|
Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[4-[(1,4-dioxonaphthalen-2-yl)-hydroxymethyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15NO4/c1-11(21)20-13-8-6-12(7-9-13)18(23)16-10-17(22)14-4-2-3-5-15(14)19(16)24/h2-10,18,23H,1H3,(H,20,21) |
InChI Key |
MQFYAMRLMPIYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


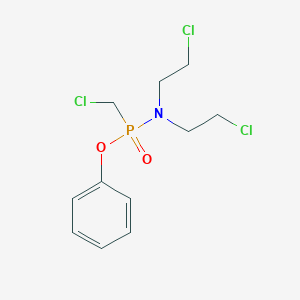
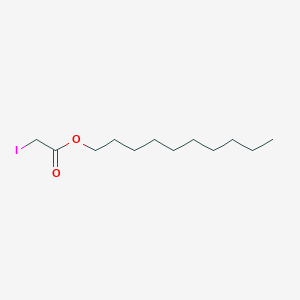
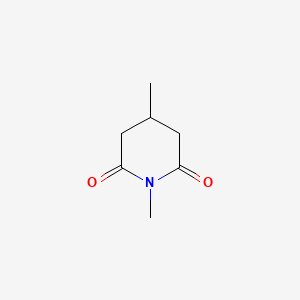
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
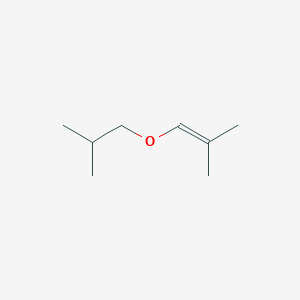

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

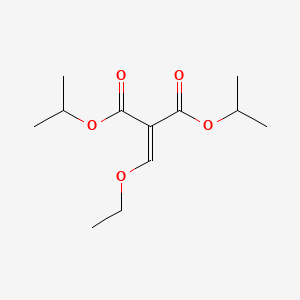
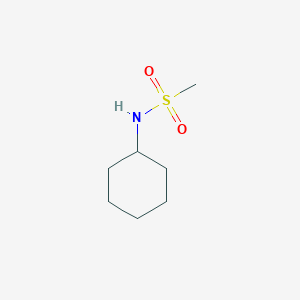

![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
